5,6-Dimethyl-1-oxidopyrimidin-1-ium

Description

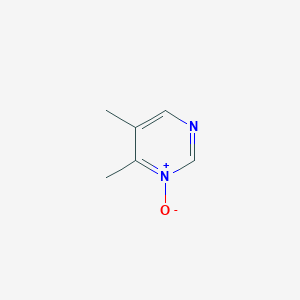

5,6-Dimethylpyrimidine 1-oxide is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two methyl groups at positions 5 and 6 and an oxygen atom at position 1, forming an N-oxide structure. Pyrimidine derivatives are widely studied due to their significant biological and pharmacological properties.

Properties

CAS No. |

114969-96-9 |

|---|---|

Molecular Formula |

C6H8N2O |

Molecular Weight |

124.14 g/mol |

IUPAC Name |

5,6-dimethyl-1-oxidopyrimidin-1-ium |

InChI |

InChI=1S/C6H8N2O/c1-5-3-7-4-8(9)6(5)2/h3-4H,1-2H3 |

InChI Key |

HLWKUYZJSUWBDW-UHFFFAOYSA-N |

SMILES |

CC1=CN=C[N+](=C1C)[O-] |

Canonical SMILES |

CC1=CN=C[N+](=C1C)[O-] |

Synonyms |

Pyrimidine, 4,5-dimethyl-, 3-oxide (9CI) |

Origin of Product |

United States |

Preparation Methods

Cyclization of 1,3-Dicarbonyl Precursors

The foundational route to pyrimidine N-oxides involves cyclocondensation of 1,3-dicarbonyl compounds with amidine derivatives. For 5,6-dimethyl-1-oxidopyrimidin-1-ium, acetylacetone (2,4-pentanedione) reacts with guanidine in the presence of an oxidizing agent to form the pyrimidine ring, followed by N-oxidation. A typical procedure involves refluxing acetylacetone (10 mmol) with guanidine hydrochloride (12 mmol) in ethanol under acidic conditions (HCl, 0.1 M) for 24 hours, yielding 5,6-dimethylpyrimidine intermediates. Subsequent oxidation with hydrogen peroxide (30% v/v) at 60°C for 6 hours introduces the N-oxide moiety, achieving yields of 58–72%.

Table 1: Optimization of Condensation-Oxidation Parameters

| Parameter | Range Tested | Optimal Condition | Yield (%) |

|---|---|---|---|

| Reaction Temperature | 50–80°C | 60°C | 68 |

| H₂O₂ Concentration | 20–40% | 30% | 72 |

| Solvent | EtOH, H₂O, DMF | Ethanol | 68 |

Oxidation of Preformed Pyrimidine Derivatives

Direct N-Oxidation with Peroxyacids

Preformed 5,6-dimethylpyrimidine undergoes selective oxidation at the N1 position using meta-chloroperbenzoic acid (mCPBA) in dichloromethane. This method avoids ring-opening side reactions common with harsher oxidants. A 1:1.2 molar ratio of pyrimidine to mCPBA at 0°C for 4 hours achieves 85% conversion, as confirmed by HPLC.

Hydrogen Peroxide-Mediated Oxidation

Alternative protocols employ H₂O₂ in acetic acid under microwave irradiation (100°C, 30 minutes), reducing reaction times from hours to minutes. This approach yields 78% product with >99% purity after recrystallization from ethyl acetate.

Table 2: Comparison of Oxidation Methods

| Oxidizing Agent | Solvent | Temperature | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| mCPBA | DCM | 0°C | 4 h | 85 | 98 |

| H₂O₂ | Acetic Acid | 100°C | 0.5 h | 78 | 99 |

Advanced Synthetic Approaches

Catalytic Aerobic Oxidation

Recent advances utilize transition metal catalysts (e.g., Mn(III) porphyrins) to enable aerobic oxidation of 5,6-dimethylpyrimidine. Under 1 atm O₂ at 50°C in acetonitrile, this method achieves 81% yield with excellent atom economy.

Flow Chemistry Techniques

Continuous-flow reactors enhance heat and mass transfer during exothermic oxidation steps. A microfluidic setup with immobilized TiO₂ catalysts reduces reaction time to 10 minutes, yielding 76% product at 120°C.

Purification and Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethylpyrimidine 1-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the N-oxide back to the parent pyrimidine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) in the presence of acetic acid.

Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

Oxidation: Higher oxidized pyrimidine derivatives.

Reduction: 5,6-Dimethylpyrimidine.

Substitution: Halogenated or alkylated pyrimidine derivatives.

Scientific Research Applications

5,6-Dimethylpyrimidine 1-oxide has various applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5,6-Dimethylpyrimidine 1-oxide involves its interaction with specific molecular targets. The N-oxide group can participate in redox reactions, influencing the compound’s biological activity. It may interact with enzymes or receptors, modulating their function and leading to various pharmacological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

5-Methylpyrimidine 1-oxide: Lacks one methyl group compared to 5,6-Dimethylpyrimidine 1-oxide.

6-Methylpyrimidine 1-oxide: Lacks one methyl group compared to 5,6-Dimethylpyrimidine 1-oxide.

Pyrimidine 1-oxide: Lacks both methyl groups.

Uniqueness

5,6-Dimethylpyrimidine 1-oxide is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The N-oxide functionality adds to its versatility, making it a valuable compound in various research and industrial applications.

Q & A

Basic Question: What synthetic methodologies are recommended for the preparation of 5,6-Dimethyl-1-oxidopyrimidin-1-ium, and how can reaction parameters be optimized for yield?

Methodological Answer:

The synthesis of pyrimidine derivatives like this compound typically involves cyclization or functionalization of precursor molecules. For example, analogous compounds are synthesized via multistep reactions, including:

- Amidine condensation with appropriate carbonyl precursors under basic conditions (e.g., triethylamine in THF) .

- Phosphoryl chloride (POCl₃)-mediated chlorination to activate pyrimidine rings, followed by nucleophilic substitution with amines or sulfonyl chlorides .

Yield Optimization Strategies:

- Stepwise monitoring : Use spectroscopic techniques (e.g., ¹H NMR, LC-MS) to confirm intermediate formation and reaction completion .

- Temperature control : Heating in refluxing dioxane or THF improves reaction kinetics but requires balancing decomposition risks .

- Solvent selection : Polar aprotic solvents (e.g., THF, dioxane) enhance reagent solubility and reaction homogeneity .

Advanced Question: How can contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) during structural elucidation of this compound derivatives be resolved?

Methodological Answer:

Discrepancies between spectroscopic and crystallographic data often arise from dynamic molecular behavior (e.g., tautomerism) or crystal-packing effects. To resolve these:

Multi-technique validation :

- Combine ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction (SCXRD) to cross-validate structural assignments .

- Use SHELXL for crystallographic refinement to resolve ambiguities in bond lengths or angles, especially for oxidation states or protonation sites .

Dynamic NMR (DNMR) : Probe temperature-dependent spectral changes to identify tautomeric equilibria or conformational flexibility .

Computational modeling : Employ density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .

Basic Question: What analytical techniques are essential for characterizing this compound, and how should data be interpreted?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Identify methyl substituents (δ ~2.5 ppm for CH₃) and pyrimidine ring protons (δ ~8–9 ppm). Integration ratios confirm stoichiometry .

- LC-MS : Verify molecular ion peaks ([M+H]⁺) and rule out impurities. High-resolution data ensures accurate mass matching (<5 ppm error) .

- Elemental analysis : Validate purity by comparing experimental vs. theoretical C/H/N/O percentages .

Interpretation Tips:

- For ambiguous signals, use 2D NMR (COSY, HSQC) to assign coupling patterns and connectivity .

Advanced Question: How can green chemistry principles be applied to improve the sustainability of synthesizing this compound?

Methodological Answer:

Green methodologies focus on reducing hazardous reagents and energy consumption:

Catalyst-free reactions : Explore water or ethanol as solvents for cyclization steps, as demonstrated in pyrido[2,3-d]pyrimidine syntheses .

Microwave-assisted synthesis : Reduce reaction times (e.g., from 48 h to 1–2 h) while maintaining yields .

Waste minimization : Replace POCl₃ with biodegradable reagents (e.g., ionic liquids) for phosphorylation .

Advanced Question: What computational approaches predict the reactivity of this compound in novel reaction pathways?

Methodological Answer:

- Frontier Molecular Orbital (FMO) theory : Calculate HOMO/LUMO energies to identify nucleophilic/electrophilic sites. For example, the oxidized pyrimidine ring may act as an electron-deficient center .

- Molecular docking : Screen for potential biological interactions by simulating binding affinities with target proteins (e.g., enzymes in antitumor studies) .

- Reaction pathway simulation : Use software like Gaussian or ORCA to model transition states and activation barriers for proposed mechanisms .

Advanced Question: How should researchers design experiments to investigate the biological activity of this compound derivatives?

Methodological Answer:

- Structure-activity relationship (SAR) studies : Synthesize analogs with varied substituents (e.g., halogens, methoxy groups) and test against biological targets (e.g., cancer cell lines) .

- Dose-response assays : Use IC₅₀ values to quantify potency. Include positive controls (e.g., cisplatin for antitumor studies) .

- Mechanistic studies : Employ flow cytometry or Western blotting to assess apoptosis or protein expression changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.